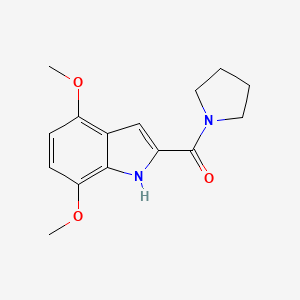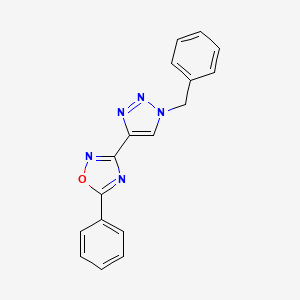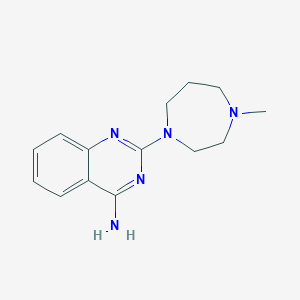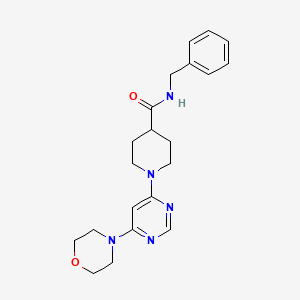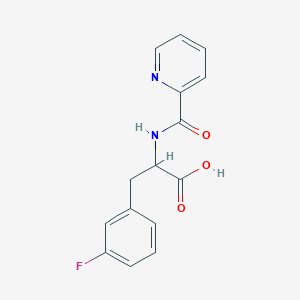
5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of indole-based molecules. It has been extensively studied for its potential application in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide involves the inhibition of the activity of various enzymes and signaling pathways involved in cancer cell growth and angiogenesis. This compound has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is a key regulator of cell growth and survival. It has also been shown to inhibit the activity of the signaling pathway known as the mammalian target of rapamycin (mTOR) pathway, which is involved in cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis. This compound has been shown to inhibit the formation of new blood vessels in tumors, which is a crucial step in tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide is its synthetic accessibility, which allows for the easy production of large quantities of the compound. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of this compound in vivo. Another direction is to investigate the potential of this compound as a tool for studying the mechanisms of cancer cell growth and angiogenesis. This compound can be used to identify new targets for cancer therapy and to develop new drugs that target these pathways. Finally, future studies can investigate the potential of this compound as a tool for studying the role of PI3K and mTOR pathways in other diseases, such as diabetes and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of this compound as a white solid.
Applications De Recherche Scientifique
5-chloro-N~2~-cyclopropyl-1H-indole-2-carboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound has been tested for its inhibitory effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been tested for its ability to inhibit the growth of blood vessels in tumors, which is a crucial step in tumor progression.
Propriétés
IUPAC Name |
5-chloro-N-cyclopropyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-8-1-4-10-7(5-8)6-11(15-10)12(16)14-9-2-3-9/h1,4-6,9,15H,2-3H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWRHDIETZNAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)
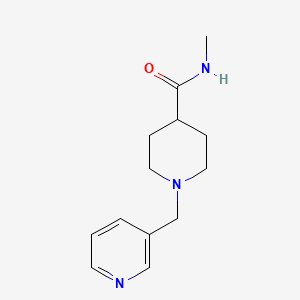
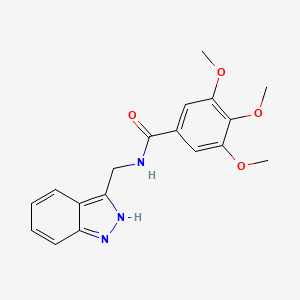


![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7548780.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7548787.png)
